molecular formula C23H17BrN2O B12635397 N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide CAS No. 918948-23-9

N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide

Cat. No.: B12635397
CAS No.: 918948-23-9
M. Wt: 417.3 g/mol
InChI Key: LXBPHSBNKPQEDP-UHFFFAOYSA-N
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Description

N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide is a chemical compound known for its unique structure and properties It is a derivative of benzamide, featuring an anilino group and a bromonaphthalene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide typically involves the condensation of benzoic acids and amines. One efficient method is the direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) . This method is advantageous due to its eco-friendly nature, high yield, and rapid reaction times.

Industrial Production Methods

Industrial production of benzamide derivatives often involves high-temperature reactions between carboxylic acids and amines. the use of ultrasonic irradiation and green catalysts, as mentioned above, is gaining popularity due to its efficiency and environmental benefits .

Chemical Reactions Analysis

Types of Reactions

N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using halogenating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide (NBS). The reactions are typically carried out under controlled conditions, such as specific temperatures and solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, bromination of the compound using NBS in acetonitrile can lead to the formation of brominated derivatives .

Scientific Research Applications

N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide has a wide range of scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N-(1-Anilino-4-bromonaphthalen-2-yl)benzamide include:

Uniqueness

What sets this compound apart is its unique combination of an anilino group and a bromonaphthalene moiety, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

918948-23-9

Molecular Formula

C23H17BrN2O

Molecular Weight

417.3 g/mol

IUPAC Name

N-(1-anilino-4-bromonaphthalen-2-yl)benzamide

InChI

InChI=1S/C23H17BrN2O/c24-20-15-21(26-23(27)16-9-3-1-4-10-16)22(19-14-8-7-13-18(19)20)25-17-11-5-2-6-12-17/h1-15,25H,(H,26,27)

InChI Key

LXBPHSBNKPQEDP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)NC2=C(C3=CC=CC=C3C(=C2)Br)NC4=CC=CC=C4

Origin of Product

United States

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